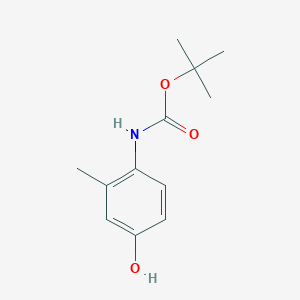
tert-Butyl (4-hydroxy-2-methylphenyl)carbamate
Overview
Description
tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. It is known for its stability under various conditions and its ability to be removed selectively, making it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
Mode of Action
Some studies suggest that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (aβ) aggregation and the formation of fibrils (faβ) from aβ1-42 .
Biochemical Pathways
It is suggested that it may be involved in the amyloidogenic pathway, given its potential role in inhibiting the aggregation of amyloid beta peptide .
Result of Action
It is suggested that it may prevent the formation of fibrils from aβ1-42, which could potentially have implications in conditions like alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ1-42 .
Cellular Effects
It has been suggested that similar compounds may have a protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Molecular Mechanism
Similar compounds have been found to act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Dosage Effects in Animal Models
Similar compounds have been found to have a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .
Metabolic Pathways
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Transport and Distribution
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Subcellular Localization
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate typically involves the reaction of 4-hydroxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenols.
Scientific Research Applications
Chemistry: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides without unwanted side reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its stability and selective removal make it suitable for modifying drug molecules to improve their pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a protecting group is crucial in the production of complex molecules.
Comparison with Similar Compounds
- tert-Butyl (4-hydroxy-3-methylphenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxy-2,6-dimethylphenyl)carbamate
Comparison:
- tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and stability compared to other similar compounds.
- tert-Butyl (4-hydroxy-3-methylphenyl)carbamate has the methyl group at the 3-position, which may result in different steric and electronic effects.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the methyl group, making it less sterically hindered and potentially more reactive.
- tert-Butyl (4-hydroxy-2,6-dimethylphenyl)carbamate has two methyl groups, which can further enhance its stability and resistance to hydrolysis.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBSOYGNIHPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572695 | |
| Record name | tert-Butyl (4-hydroxy-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-17-5 | |
| Record name | tert-Butyl (4-hydroxy-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


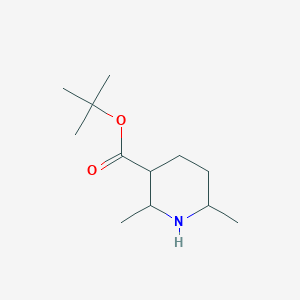

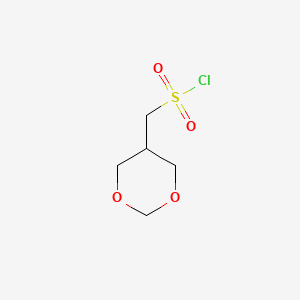
![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)

![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)

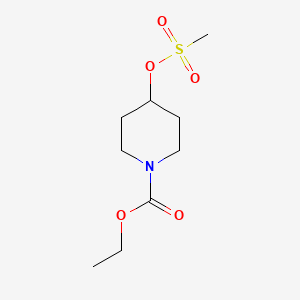

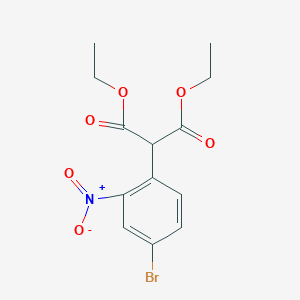
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)


